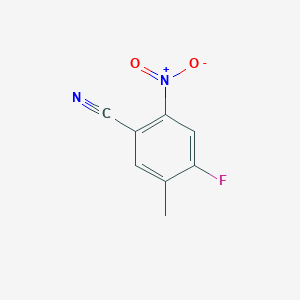
Tricyclo(4.1.1.07,8)oct-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo(4.1.1.07,8)oct-3-ene: is a unique organic compound with the molecular formula C8H10 . It is characterized by a tricyclic structure that includes three interconnected rings, making it an interesting subject of study in organic chemistry. The compound’s structure consists of a combination of three-membered, four-membered, seven-membered, and eight-membered rings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo(4.1.1.07,8)oct-3-ene typically involves complex organic reactions. One common method is the Diels-Alder reaction , which is a cycloaddition reaction between a conjugated diene and a dienophile. This reaction forms the tricyclic core of the compound. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Specific details on industrial methods are less commonly documented in public literature.
Analyse Des Réactions Chimiques
Types of Reactions: Tricyclo(4.1.1.07,8)oct-3-ene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Tricyclo(4.1.1.07,8)oct-3-ene is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules .
Biology and Medicine: Research into the biological activity of Tricyclo(41107,8)oct-3-ene and its derivatives is ongoing
Industry: In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its rigid structure can impart desirable properties to these materials, such as increased strength and stability .
Mécanisme D'action
The mechanism of action of Tricyclo(4.1.1.07,8)oct-3-ene involves its interaction with molecular targets through its unique tricyclic structure. This structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
Bicyclo[3.2.1]octane: This compound has a similar bicyclic structure but lacks the third ring present in Tricyclo(4.1.1.07,8)oct-3-ene.
Tricyclo[3.3.0.0]octane: Another tricyclic compound with a different ring arrangement, providing different chemical properties and reactivity.
Uniqueness: this compound’s uniqueness lies in its specific ring structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
102575-25-7 |
|---|---|
Formule moléculaire |
C8H10 |
Poids moléculaire |
106.16 g/mol |
Nom IUPAC |
tricyclo[5.1.0.02,8]oct-4-ene |
InChI |
InChI=1S/C8H10/c1-2-4-6-7-5(3-1)8(6)7/h1-2,5-8H,3-4H2 |
Clé InChI |
YVOQUDKKWLTNAV-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCC2C3C1C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[(Tert-butyldimethylsilyl)oxy]-2-oxopropyl acetate](/img/structure/B14068799.png)

![3-Amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14068835.png)




